molecular formula C15H13ClOS B3023708 2-Chloro-4'-(ethylthio)benzophenone CAS No. 951885-41-9

2-Chloro-4'-(ethylthio)benzophenone

Cat. No.: B3023708
CAS No.: 951885-41-9
M. Wt: 276.8 g/mol
InChI Key: REKQAYAJWSLZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQAYAJWSLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246991
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-41-9
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-(ethylthio)benzophenone typically involves the acylation of 2-chlorobenzoyl chloride with 4-ethylthiophenol. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃) in a solvent like dichloromethane. The reaction mixture is stirred at a low temperature, usually around -20°C to -15°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-4’-(ethylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique structure allows for further functionalization through nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups, facilitating the development of diverse chemical entities.

Table 1: Common Reactions Involving 2-Chloro-4'-(ethylthio)benzophenone

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionNaOH, DMSOEthylthio derivatives
ReductionLiAlH4Alcohol derivatives
OxidationH2O2Sulfoxides/Sulfones

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its interaction with various biomolecules, assessing its efficacy against different cell lines.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of human cancer cells in vitro. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for drug development.

Photochemical Applications

Due to its benzophenone structure, this compound is also utilized in photochemical applications. It acts as a photosensitizer in photopolymerization processes and is employed in UV-curable coatings and adhesives. Its ability to absorb UV light makes it valuable in protecting materials from degradation.

Table 2: Photochemical Properties

PropertyValue
Absorption Wavelength250-350 nm
Quantum YieldVariable (depends on solvent)

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its derivatives find applications in the formulation of dyes, pigments, and other fine chemicals due to their stability and reactivity.

Material Science

The compound's unique properties allow it to be incorporated into polymers to enhance their UV stability. This application is particularly relevant in industries where material longevity under sunlight exposure is crucial.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylthio groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the ethylthio group, making it less versatile in certain chemical reactions.

    4’-Ethylthiobenzophenone: Lacks the chloro group, affecting its reactivity and binding properties.

    4-Chloro-4’-ethylthio-diphenylmethane: Similar structure but with different substitution patterns

Uniqueness

2-Chloro-4’-(ethylthio)benzophenone is unique due to the presence of both chloro and ethylthio groups, which enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

2-Chloro-4'-(ethylthio)benzophenone (CAS No. 951885-41-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.

This compound is characterized by the presence of a chloro group and an ethylthio group attached to a benzophenone structure. These functional groups may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study:
A recent study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM.

Concentration (µM) Cell Viability (%)
0100
585
1065
1545

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The chloro group may facilitate electrophilic substitution reactions, enhancing the compound's reactivity with cellular components. Additionally, the ethylthio group may contribute to its lipophilicity, allowing better membrane penetration.

Research Findings

Several studies have explored the potential applications of this compound:

  • Antimicrobial Studies : Investigations have shown that derivatives of benzophenone exhibit potent antimicrobial properties, suggesting that modifications like the ethylthio group can enhance efficacy against resistant strains .
  • Anticancer Research : The compound has been studied for its ability to inhibit tumor growth in xenograft models, demonstrating promise as a lead compound for further drug development .
  • Toxicity Assessments : Toxicological evaluations indicate that while effective against pathogens, caution is advised regarding dosage due to potential cytotoxic effects on healthy cells at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4'-(ethylthio)benzophenone
Reactant of Route 2
Reactant of Route 2
2-Chloro-4'-(ethylthio)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.